

# Statistical analysis for comparing the efficacy of different statins

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Dihydromevinolin |           |
| Cat. No.:            | B194621          | Get Quote |

A Comprehensive Guide to the Comparative Efficacy of Statins

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the efficacy and safety profiles of various statins is critical for both clinical application and future drug development. This guide provides a detailed statistical analysis of different statins, supported by experimental data from pivotal clinical trials and meta-analyses.

#### **Introduction to Statins**

Statins are a class of lipid-lowering medications that inhibit the enzyme HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, which plays a central role in the production of cholesterol in the liver.[1][2] By inhibiting this rate-limiting step in the cholesterol biosynthesis pathway, statins effectively reduce the levels of low-density lipoprotein cholesterol (LDL-C), a key factor in the development of atherosclerotic cardiovascular disease (ASCVD).[3] Their use is a cornerstone of primary and secondary prevention of cardiovascular events.[3][4]

#### **Data Presentation: Comparative Efficacy and Safety**

The following tables summarize quantitative data from numerous head-to-head clinical trials and meta-analyses, offering a clear comparison of commonly prescribed statins.

#### **Table 1: Statin Intensity and LDL-C Reduction Efficacy**

Statins are often categorized by their intensity, which reflects their expected ability to lower LDL-C levels from baseline.[5][6]



| Statin Intensity         | Statin and Daily<br>Dose | Expected LDL-C<br>Reduction | Citations |
|--------------------------|--------------------------|-----------------------------|-----------|
| High-Intensity           | Atorvastatin 40–80 mg    | ≥50%                        | [3][6]    |
| Rosuvastatin 20–40<br>mg | uvastatin 20–40<br>≥50%  |                             |           |
| Moderate-Intensity       | Atorvastatin 10–20 mg    | 30% to <50%                 | [5][7]    |
| Rosuvastatin 5–10 mg     | 30% to <50%              | [8]                         | _         |
| Simvastatin 20–40 mg     | 30% to <50%              | [7][9]                      | _         |
| Pravastatin 40–80 mg     | 30% to <50%              | [8]                         | _         |
| Pitavastatin 2-4 mg      | 30% to <50%              | [7]                         |           |
| Low-Intensity            | Simvastatin 10 mg        | <30%                        | [9]       |
| Pravastatin 10–20 mg     | <30%                     | [8]                         | _         |
| Pitavastatin 1 mg        | <30%                     | [7]                         |           |

## **Table 2: Impact on Cardiovascular Outcomes (MACE)**

This table compares the effects of different statins on major adverse cardiovascular events (MACE), all-cause mortality, and stroke based on large-scale clinical trials.



| Statin<br>Comparison             | Primary<br>Outcome<br>(MACE)                                                                   | All-Cause<br>Mortality                             | Stroke                                             | Key Findings<br>& Citations                                                                                                                                                                                                                                                     |
|----------------------------------|------------------------------------------------------------------------------------------------|----------------------------------------------------|----------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Rosuvastatin vs.<br>Atorvastatin | No significant<br>difference. (HR<br>1.06)[10][11]                                             | No significant difference. (2.6% vs. 2.3%)[11][12] | No significant difference. (1.1% vs. 0.9%)[11][12] | In the LODESTAR trial, rosuvastatin and atorvastatin showed comparable efficacy for the composite outcome of all- cause death, myocardial infarction, stroke, or coronary revascularization over three years. [11] Rosuvastatin was associated with lower LDL-C levels.[10][12] |
| Simvastatin vs. Pravastatin      | Simvastatin<br>showed greater<br>reduction in total<br>and LDL<br>cholesterol.[13]<br>[14][15] | Not significantly different in some studies.[16]   | Data varies by study population.                   | Simvastatin (10-40mg) demonstrated a greater reduction in LDL-C compared to pravastatin (10- 40mg) (38% vs. 26%).[13] Simvastatin was also more effective in helping patients achieve their                                                                                     |



|                                                  |                                                                         |                                                                                                                   |                                                    | target LDL<br>cholesterol<br>levels.[13][15]                                                                                                                                                                              |
|--------------------------------------------------|-------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|----------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Pitavastatin vs.<br>Comparators                  | Reduced risk of MACE by 35% vs. placebo in people with HIV.             | Data suggests<br>potential<br>benefits.[18]                                                                       | Data suggests potential benefits.[18]              | Pitavastatin 4 mg was superior to pravastatin 40 mg in LDL-C reduction.[19] Pitavastatin 2 mg was comparable to atorvastatin 10 mg and simvastatin 20- 40 mg.[19] It has shown favorable effects on HDL-C levels.[18][20] |
| High- vs.<br>Moderate-<br>Intensity<br>(General) | High-intensity statins show a greater reduction in CVD events. [21][22] | A meta-analysis<br>showed a 16%<br>odds reduction in<br>coronary death<br>or MI with<br>intensive<br>therapy.[22] | Statins, in<br>general, reduce<br>stroke risk.[23] | Intensive lipid- lowering with high-dose statins provides a significant benefit over standard- dose therapy in preventing non- fatal cardiovascular events.[22]                                                           |

### **Table 3: Comparative Safety and Tolerability Profiles**

Safety is a primary consideration in statin selection. This table outlines key adverse events associated with different statins.



| Adverse<br>Event      | Rosuvast<br>atin                                       | Atorvasta<br>tin                              | Simvastat<br>in                                      | Pravastat<br>in                                      | Pitavastat<br>in                                               | Key<br>Findings<br>&<br>Citations                                                                                                         |
|-----------------------|--------------------------------------------------------|-----------------------------------------------|------------------------------------------------------|------------------------------------------------------|----------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|
| New-Onset<br>Diabetes | Higher risk vs. Atorvastati n (7.2% vs. 5.3%)[11] [12] | Lower risk<br>vs.<br>Rosuvastat<br>in[11][12] | Risk<br>present,<br>comparabl<br>e to<br>pravastatin | Risk<br>present,<br>comparabl<br>e to<br>simvastatin | Neutral or possibly beneficial effect on glycemic control.[18] | The LODESTA R trial found a higher risk of new- onset diabetes requiring medication with rosuvastati n compared to atorvastati n.[11][12] |
| Myalgia/My<br>opathy  | Dose-<br>dependent<br>risk.                            | Dose-<br>dependent<br>risk.                   | Higher risk<br>at 80mg<br>dose.[9]<br>[24]           | Generally<br>lower risk.<br>[16][24]                 | Low incidence of muscle-related symptoms. [7][17]              | Simvastati n at its highest dose (80mg) is associated with an increased risk of muscle injury.[9] [24] Pravastatin is often considered    |



|                                                     |                                              |                                              |                                                                       |                                       |                                                                      | a safer option regarding muscle side effects.[16]                                                                                         |
|-----------------------------------------------------|----------------------------------------------|----------------------------------------------|-----------------------------------------------------------------------|---------------------------------------|----------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|
| Elevated<br>Liver<br>Enzymes<br>(Transamin<br>ases) | Dose-<br>dependent<br>risk.[24]              | Higher risk<br>with higher<br>doses.[24]     | Higher risk<br>with higher<br>doses.[24]                              | Lower risk<br>profile.                | Well-tolerated with low incidence of liver enzyme elevation.         | Higher doses of atorvastati n, fluvastatin, lovastatin, and simvastatin are associated with higher odds of transamina se elevations. [24] |
| Discontinu<br>ation due<br>to Adverse<br>Events     | Higher rates at high doses vs. control. [24] | Higher rates at high doses vs. control. [24] | More tolerable than atorvastati n and rosuvastati n in some analyses. | Favorable<br>tolerability<br>profile. | Low<br>discontinua<br>tion rates<br>(7.4% in<br>LIVES<br>study).[20] | In network meta-analyses, simvastatin and pravastatin were favored in terms of tolerability. [24]                                         |

## **Experimental Protocols**



#### Methodology for a Head-to-Head Statin Comparison Trial

A typical experimental design for a randomized controlled trial (RCT) comparing the efficacy of two statins, based on protocols from studies like LODESTAR, involves the following steps:

- Study Design: A multicenter, randomized, open-label, parallel-group trial is common.[11] A double-blind design, where neither participants nor investigators know the treatment assignment, is the gold standard to prevent bias.[13][14]
- Participant Selection:
  - Inclusion Criteria: Adults (e.g., age ≥19 years) with a confirmed diagnosis of coronary artery disease or those at high risk for cardiovascular events.[11][12] Specific lipid level criteria (e.g., primary hypercholesterolemia) are often required.[13][14]
  - Exclusion Criteria: Patients with contraindications to statin therapy, severe renal or hepatic disease, or recent major cardiovascular events may be excluded.
- Randomization: Eligible participants are randomly assigned to receive one of the statin treatments (e.g., Rosuvastatin or Atorvastatin).[12] Randomization is typically stratified by key factors like diabetes status or clinical site.
- Treatment and Dosage:
  - Participants receive the assigned statin at a pre-specified starting dose (e.g., rosuvastatin 10 mg or atorvastatin 20 mg).
  - Doses may be titrated at intervals (e.g., 6 weeks) based on the patient's LDL-C response and achievement of pre-defined goals, up to a maximum allowed dose.[13]
- Follow-up: Participants are followed for a defined period (e.g., 3 years).[12] Follow-up visits are scheduled at regular intervals (e.g., 6 weeks, 6 months, then annually) to monitor lipid levels, assess for adverse events, and check for clinical outcomes.
- Endpoints:
  - Primary Efficacy Endpoint: Often a composite of major adverse cardiovascular events,
     such as all-cause death, non-fatal myocardial infarction, non-fatal stroke, or coronary



revascularization.[11] A key lipid endpoint is the percent change in LDL-C from baseline. [25]

- Secondary Endpoints: Include changes in other lipid parameters (HDL-C, Triglycerides),
   achievement of specific LDL-C goals, and individual components of the primary endpoint.
   [14][25]
- Safety Endpoints: Incidence of adverse events, particularly new-onset diabetes, musclerelated symptoms (myalgia, myopathy), and elevations in liver enzymes or creatine kinase.[12][24]
- Statistical Analysis: The primary analysis is typically an intention-to-treat analysis. Time-toevent data for the primary outcome is often analyzed using a Cox proportional hazards model to calculate hazard ratios (HRs). Continuous data like lipid changes are compared using t-tests or ANOVA.

Mandatory Visualization
Signaling Pathway: HMG-CoA Reductase Inhibition













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinPGx [clinpgx.org]
- 2. Statin Wikipedia [en.wikipedia.org]

#### Validation & Comparative





- 3. Comparative efficacy and safety among high-intensity statins. Systematic Review and Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of statins for primary prevention in people at low cardiovascular risk: a metaanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. marleydrug.com [marleydrug.com]
- 6. 05. Statin Equivalency and Effect | Hospital Handbook [hospitalhandbook.ucsf.edu]
- 7. LIVALO® (pitavastatin) | Clinical Trials Data [livalohcp.com]
- 8. Comparing Statins: Intensity, Dosages, and More GoodRx [goodrx.com]
- 9. Pravastatin vs. Simvastatin: A Comprehensive Comparison GoodRx [goodrx.com]
- 10. bmj.com [bmj.com]
- 11. Rosuvastatin versus atorvastatin treatment in adults with coronary artery disease: secondary analysis of the randomised LODESTAR trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetes.acponline.org [diabetes.acponline.org]
- 13. Comparison of the efficacy, safety and tolerability of simvastatin and pravastatin for hypercholesterolemia. The Simvastatin Pravastatin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and tolerability of simvastatin 20 mg vs pravastatin 20 mg in patients with primary hypercholesterolemia. European Study Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jwatch.org [jwatch.org]
- 16. Efficacy and safety of pravastatin vs simvastatin after cardiac transplantation PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. REPRIEVE Results published: Pitavastatin to Prevent Cardiovascular Disease in HIV Infection [natap.org]
- 18. researchgate.net [researchgate.net]
- 19. A Systematic Review of Randomized Clinical Trials on the Efficacy and Safety of Pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pitavastatin: clinical effects from the LIVES Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evidence review for statins: efficacy and adverse effects NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Meta-analysis of large randomized controlled trials to evaluate the impact of statins on cardiovascular outcomes PMC [pmc.ncbi.nlm.nih.gov]



- 24. ahajournals.org [ahajournals.org]
- 25. Comparison of the efficacy and safety of rosuvastatin 10 mg and atorvastatin 20 mg in high-risk patients with hypercholesterolemia Prospective study to evaluate the Use of Low doses of the Statins Atorvastatin and Rosuvastatin (PULSAR) PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Statistical analysis for comparing the efficacy of different statins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194621#statistical-analysis-for-comparing-the-efficacy-of-different-statins]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com